molecular formula C14H19N3O3S2 B2436915 2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 1105200-74-5

2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B2436915
CAS No.: 1105200-74-5
M. Wt: 341.44
InChI Key: DOKSHWILKOPSEQ-UHFFFAOYSA-N
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Description

2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a piperidine ring, a thiophene ring, and an oxadiazole ring, making it a versatile molecule for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonylation reactions using reagents such as propylsulfonyl chloride.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Coupling with Thiophene: The final step involves coupling the thiophene ring with the oxadiazole-piperidine intermediate under suitable conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Evaluated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
  • 2-(1-(Ethylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
  • 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Uniqueness

2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propylsulfonyl group, in particular, may enhance its solubility and bioavailability compared to its methyl or ethyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1-propylsulfonylpiperidin-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-2-9-22(18,19)17-7-3-5-11(10-17)13-15-16-14(20-13)12-6-4-8-21-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKSHWILKOPSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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